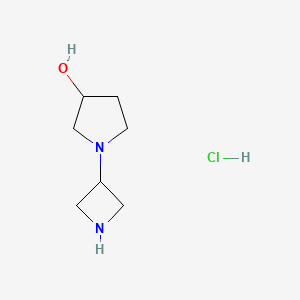

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Description

Molecular Formula: C₇H₁₅ClN₂O

Molecular Weight: 178.66 g/mol

CAS Number: 1449131-14-9

Key Features:

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWNZZNQNPTFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of azetidine with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .

In industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

1-(Pyrimidin-5-yl)azetidin-3-amine Hydrochloride

- Molecular Formula : C₇H₁₁ClN₄

- Molecular Weight : 186.64 g/mol

- Key Differences :

- Pyrimidine ring replaces pyrrolidin-3-ol, introducing aromaticity and planar geometry.

- Primary amine group (-NH₂) instead of hydroxyl (-OH), altering reactivity (e.g., nucleophilic substitution vs. hydrogen bonding).

- Higher nitrogen content may enhance interactions with biological targets like kinases .

1-(Azetidin-3-yl)pyrrolidin-2-one Hydrochloride

- Molecular Formula : C₇H₁₃ClN₂O

- Molecular Weight : 176.64 g/mol

- Key Differences: Pyrrolidin-2-one (cyclic ketone) replaces pyrrolidin-3-ol. Ketone group reduces hydrogen-bond donor capacity but increases stability against oxidation. Lower molecular weight may improve membrane permeability in drug design .

Halogenated Derivatives

1-(Azetidin-3-yl)-4-fluoropiperidine Hydrochloride

- Molecular Formula : C₈H₁₆ClFN₂

- Molecular Weight : 202.68 g/mol

- Key Differences :

1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

- Molecular Formula : C₇H₁₃Cl₂FN₂

- Molecular Weight : 217.11 g/mol

- Fluorine on pyrrolidine may influence electronic effects in receptor interactions .

Heterocyclic Variations

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Dihydrochloride

- Molecular Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : 210.11 g/mol

- Key Differences: Pyrazole ring (aromatic, two adjacent nitrogen atoms) replaces pyrrolidin-3-ol. Dihydrochloride form increases solubility but may require pH adjustment for formulation .

1-(Azetidin-3-yl)-1H-imidazole Hydrochloride

Data Table: Comparative Analysis

Research Implications

- Drug Design : Hydroxyl-containing analogs (e.g., target compound) are suitable for polar targets, while fluorinated or aromatic derivatives (e.g., pyrimidine, pyrazole) may optimize bioavailability and target affinity.

- Safety Considerations : Dihydrochloride salts and halogenated compounds often require careful handling due to increased irritation risks .

- Synthetic Flexibility : The azetidine core allows diverse modifications, enabling tailored physicochemical properties for specific applications (e.g., CNS penetration vs. peripheral action) .

Biological Activity

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both azetidine and pyrrolidine rings, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 178.66 g/mol. The compound exists primarily in its hydrochloride salt form, enhancing its solubility and stability in various solvents.

The biological activity of this compound is largely dependent on its interaction with specific biological targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of various proteins through binding to active or allosteric sites, thereby influencing biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Compounds with similar nitrogen-containing structures have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties.

- Neuroprotective Effects : The dual-ring structure may confer neuroprotective capabilities, making it a candidate for further investigation in neurodegenerative diseases.

- Therapeutic Applications : Due to its unique interactions with biological targets, the compound is being explored for therapeutic applications in various medical fields.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential against various pathogens; requires further study | |

| Neuroprotective | May protect neuronal cells from damage; needs more research | |

| Therapeutic Potential | Investigated for various medical applications |

Case Study: Neuroprotective Potential

In a preliminary study examining the neuroprotective effects of this compound, researchers observed that the compound could reduce neuronal apoptosis in vitro. This was assessed using cell viability assays where treated neuronal cells showed significantly higher survival rates compared to controls. Further investigations are ongoing to elucidate the precise mechanisms involved.

Q & A

Q. What are the key structural features of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, and how do they influence solubility and reactivity?

The compound contains fused azetidine (4-membered) and pyrrolidine (5-membered) rings, with a hydroxyl group on the pyrrolidine ring and a hydrochloride salt. The hydrochloride form enhances aqueous solubility and stability, critical for in vitro assays . The hydroxyl group increases polarity, enabling hydrogen bonding with biological targets, while the azetidine ring introduces strain, enhancing reactivity in nucleophilic substitutions or ring-opening reactions .

Q. How is the stereochemistry of (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol hydrochloride confirmed, and why is it pharmacologically significant?

Stereochemistry is determined via X-ray crystallography, chiral HPLC, or circular dichroism (CD) spectroscopy. The (3R) configuration ensures proper spatial orientation for binding to chiral biological targets, such as enzymes or receptors in the central nervous system (CNS). Incorrect stereochemistry can lead to reduced activity or off-target effects, as seen in analogs with (3S) configurations .

Q. What analytical methods are recommended for verifying purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon frameworks (e.g., hydroxyl resonance at δ 4.2–4.5 ppm, azetidine protons at δ 3.0–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95%) and detects degradation products .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (178.66 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve enantiomeric purity and yield?

- Step 1 (Ring Formation): Use asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereochemistry during azetidine ring synthesis. Solvent choice (e.g., THF vs. DCM) impacts reaction rates and byproduct formation .

- Step 2 (Coupling): Optimize amide bond formation between azetidine and pyrrolidine precursors using coupling agents like HATU or EDCI, with DIPEA as a base. Monitor pH to prevent racemization .

- Step 3 (Salt Formation): Recrystallize from ethanol/water (4:1) to isolate the hydrochloride salt with >99% enantiomeric excess (ee) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., CNS vs. PDE10A inhibition)?

- Target-Specific Assays: Use radioligand binding assays (e.g., [3H]-labeled ligands) to quantify affinity for CNS receptors (e.g., dopamine D2) vs. PDE10A .

- Structure-Activity Relationship (SAR) Studies: Compare analogs lacking the hydroxyl group or azetidine ring to identify critical pharmacophores. For example, removing the hydroxyl group reduces PDE10A inhibition by >80% .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to conflicting targets, guiding mutagenesis studies .

Q. What experimental approaches validate PDE10A inhibitory activity, and how does the compound interact mechanistically?

- Enzyme Activity Assays: Measure cAMP/cGMP hydrolysis in recombinant PDE10A using fluorescence polarization. IC50 values <100 nM indicate potent inhibition .

- Kinetic Studies: Lineweaver-Burk plots reveal non-competitive inhibition, suggesting binding to an allosteric site rather than the catalytic domain .

- In Vivo Models: Administer the compound (1–10 mg/kg, i.p.) in rodent models of schizophrenia (e.g., MK-801-induced hyperactivity) to assess cognitive improvement .

Q. What challenges arise in characterizing degradation products under varying pH and temperature conditions?

- Forced Degradation Studies: Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 48 hours. LC-MS identifies hydrolysis products (e.g., ring-opened diols) or oxidation byproducts (e.g., N-oxide derivatives) .

- Stability-Indicating Methods: Use UPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate degradation peaks. Quantify degradation kinetics (e.g., t90 at 25°C) .

Methodological Tables

Table 1: Key Synthetic Steps and Optimization Parameters

Table 2: Comparative Biological Activity of Structural Analogs

| Compound | Structural Feature | PDE10A IC50 (nM) | CNS Receptor Binding (Ki, nM) |

|---|---|---|---|

| (3R)-Isomer | Intact hydroxyl, azetidine | 45 ± 3.2 | D2: 120 ± 10 |

| (3S)-Isomer | Enantiomer | 380 ± 25 | D2: >1000 |

| Des-hydroxy analog | No hydroxyl group | >1000 | D2: 850 ± 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.